molecular formula C10H15ClN2O2 B11809758 ethyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoate

ethyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoate

Cat. No.: B11809758
M. Wt: 230.69 g/mol
InChI Key: WFNKWJRRRYFCHD-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring substituted with a chloro and methyl group, making it a valuable scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoate typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl 2-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Pyrazole carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The chloro and methyl substituents can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-chloro-1H-pyrazol-1-yl)butanoate: Lacks the methyl group on the pyrazole ring.

    Ethyl 2-(4-methyl-1H-pyrazol-1-yl)butanoate: Lacks the chloro group on the pyrazole ring.

    Ethyl 2-(1H-pyrazol-1-yl)butanoate: Lacks both the chloro and methyl groups.

Uniqueness

Ethyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoate is unique due to the presence of both chloro and methyl substituents on the pyrazole ring. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable scaffold for various applications.

Properties

Molecular Formula

C10H15ClN2O2

Molecular Weight

230.69 g/mol

IUPAC Name

ethyl 2-(4-chloro-3-methylpyrazol-1-yl)butanoate

InChI

InChI=1S/C10H15ClN2O2/c1-4-9(10(14)15-5-2)13-6-8(11)7(3)12-13/h6,9H,4-5H2,1-3H3

InChI Key

WFNKWJRRRYFCHD-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)N1C=C(C(=N1)C)Cl

Origin of Product

United States

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